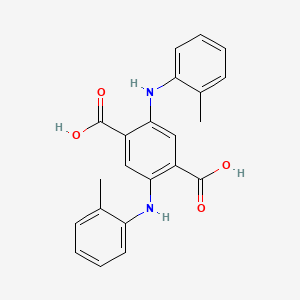
2,5-Di-o-toluidinoterephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-o-toluidinoterephthalic acid is an organic compound with the molecular formula C22H20N2O4. It is a derivative of terephthalic acid, where two o-toluidine groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-o-toluidinoterephthalic acid typically involves the reaction of terephthalic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using high-efficiency reactors. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-o-toluidinoterephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction can produce amines.
Scientific Research Applications
2,5-Di-o-toluidinoterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,5-Di-o-toluidinoterephthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-p-toluidinoterephthalic acid: A similar compound where the toluidine groups are attached to the para positions of the benzene ring.
2,5-Bis(2-methylanilino)terephthalic acid: Another derivative with methylanilino groups.
Uniqueness
2,5-Di-o-toluidinoterephthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
41576-36-7 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,5-bis(2-methylanilino)terephthalic acid |
InChI |
InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
XJNWPYYRBAQKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



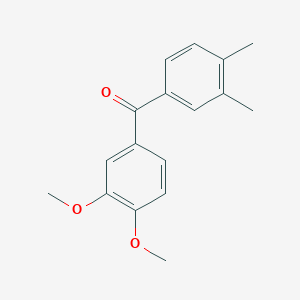
![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
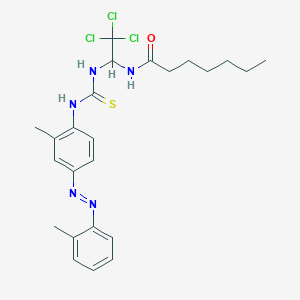
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
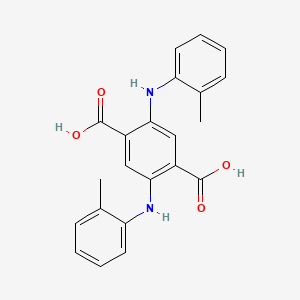

![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
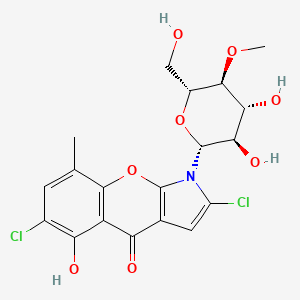
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
